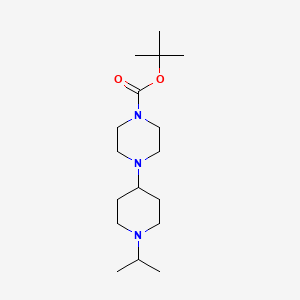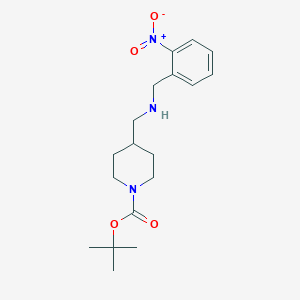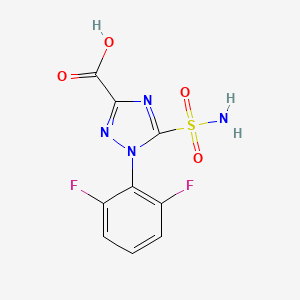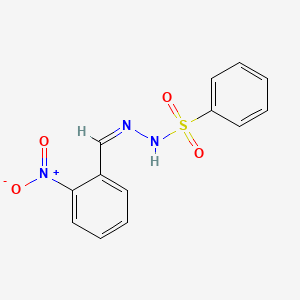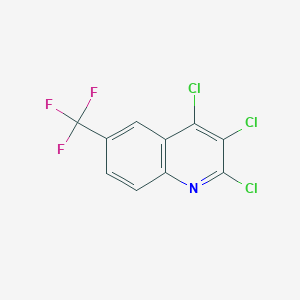
2,3,4-Trichloro-6-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichloro-6-(trifluoromethyl)quinoline: is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine and trifluoromethyl groups into the quinoline structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-6-(trifluoromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the chlorination of 6-(trifluoromethyl)quinoline using chlorine gas in the presence of a catalyst such as iron or ferric chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the 2, 3, and 4 positions of the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2, 3, and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: 2,3,4-Trichloro-6-(trifluoromethyl)quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound exhibits potential antibacterial, antifungal, and antiviral activities. It is studied for its ability to inhibit the growth of various pathogens and is considered a candidate for the development of new antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-6-(trifluoromethyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
- 2,3,4-Trichloroquinoline
- 6-(Trifluoromethyl)quinoline
- 2,3,4,6-Tetrachloroquinoline
Comparison: 2,3,4-Trichloro-6-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups. This combination enhances its chemical stability and biological activity compared to other halogenated quinolines. The trifluoromethyl group provides additional lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets .
Properties
Molecular Formula |
C10H3Cl3F3N |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2,3,4-trichloro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H3Cl3F3N/c11-7-5-3-4(10(14,15)16)1-2-6(5)17-9(13)8(7)12/h1-3H |
InChI Key |
MLWWIQRYIQOTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11831020.png)

![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)
![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)
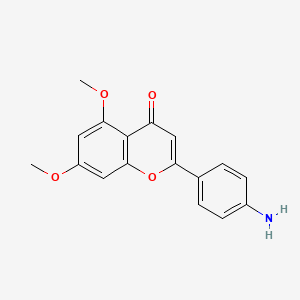
![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)

